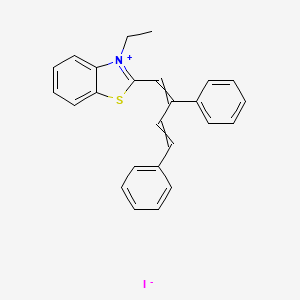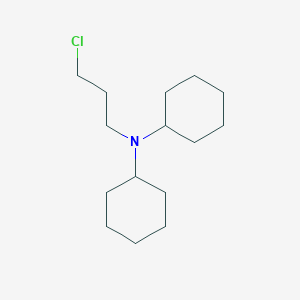![molecular formula C10H19N3O B14346425 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one CAS No. 93491-17-9](/img/structure/B14346425.png)
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one is a chemical compound with a unique structure that combines an imidazolidinone ring with a dimethylazetidine moiety
Preparation Methods
The synthesis of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,3-dimethylazetidine with an appropriate imidazolidinone precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dichloromethane or toluene. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A related compound used as a solvent and in organic synthesis.
3,3-Dimethylazetidinone: Another similar compound with applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93491-17-9 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-12(8-10)5-6-13-4-3-11-9(13)14/h3-8H2,1-2H3,(H,11,14) |
InChI Key |
MYLKPHHAOOFJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CCN2CCNC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)





![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)


![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)


